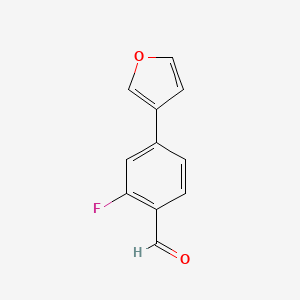
2-Fluoro-4-(furan-3-yl)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The 4-fluorobenzaldehyde isomer can be synthesized through a halogen-exchange reaction with 4-chlorobenzaldehyde . This reaction replaces the chlorine atom with fluorine, resulting in the desired compound.
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde consists of a benzene ring substituted with a fluorine atom at the 2-position and a furan ring attached at the 4-position. The aldehyde group is also present .
Chemical Reactions Analysis
Due to the aldehyde group, 2-fluorobenzaldehyde can participate in various chemical reactions. For instance, it can serve as a synthetic intermediate, and the fluorine can be replaced via oxidation reactions. Additionally, it can be used to create Schiff base compounds through condensation reactions. Schiff bases containing halogenated aromatic rings often exhibit antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Organic Electronics and Electrochromic Properties
2-Fluoro-4-(furan-3-yl)benzaldehyde and its derivatives have been studied for their potential in organic electronics. Research conducted by Çakal et al. (2021) synthesized a series of monomers incorporating fluorinated acceptor moieties with furan as electron-donating groups. These materials were polymerized electrochemically to investigate the effect of donor units on the electrochemical and optical properties. The polymers displayed low bandgap values and exhibited electrochromic properties, indicating potential applications in organic electronics and smart materials Çakal et al., 2021.
Synthesis and Stability of Novel Cations
Naya and Nitta (2000) explored the synthesis and properties of stabilized cations derived from the reactions of benzaldehyde and its substituted variants, including compounds related to 2-Fluoro-4-(furan-3-yl)benzaldehyde. Their study revealed remarkable substituent effects on the conformation and stability of the synthesized cations, contributing valuable insights into the synthesis and design of novel organic compounds with potential applications in various fields of chemistry Naya & Nitta, 2000.
Advances in Heterocyclic Chemistry
Research on the synthesis and E/Z configuration determination of novel derivatives involving furan moieties has demonstrated the versatility of furan-based compounds in heterocyclic chemistry. Al-Omran et al. (2011) conducted Knoevenagel condensation reactions to synthesize novel compounds, showcasing the diverse reactivity and configurational possibilities offered by furan-based substrates. These findings underscore the significance of furan derivatives in the development of new heterocyclic compounds with potential applications in medicinal chemistry and material science Al-Omran, Mohareb, & El-Khair, 2011.
Natural Products and Antifungal Activity
Kokubun et al. (2007) isolated benzaldehyde derivatives from the Basidiomycete Sarcodontia crocea, identifying compounds structurally related to 2-Fluoro-4-(furan-3-yl)benzaldehyde. These compounds exhibited antifungal properties, highlighting the potential of furan-based benzaldehyde derivatives in the development of new antifungal agents and contributing to the understanding of natural products' chemistry Kokubun, Rozwadowski, & Duddeck, 2007.
Eigenschaften
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(furan-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



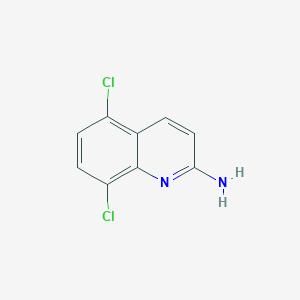
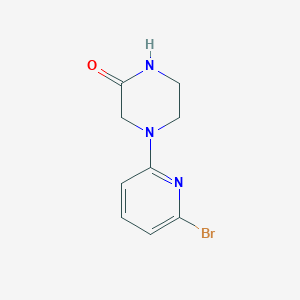
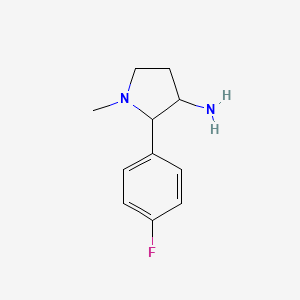
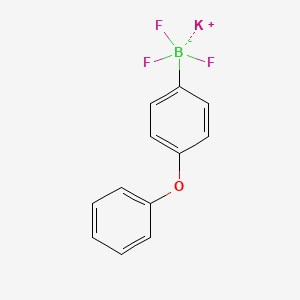
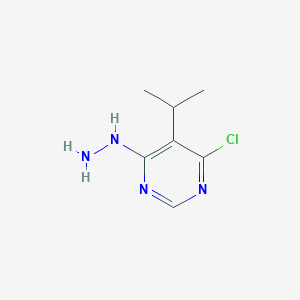
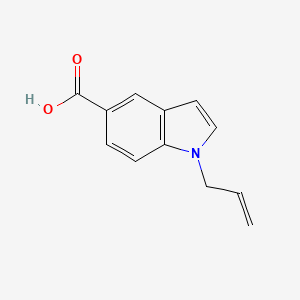
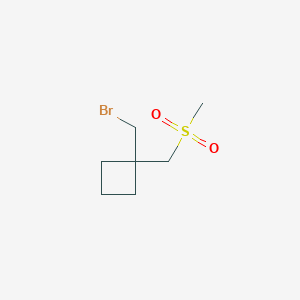

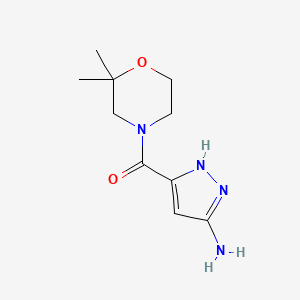
![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
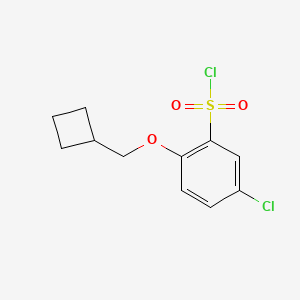
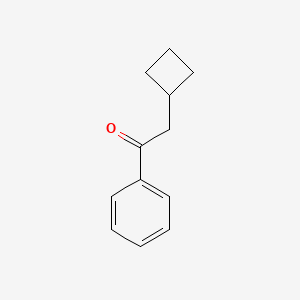
![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)